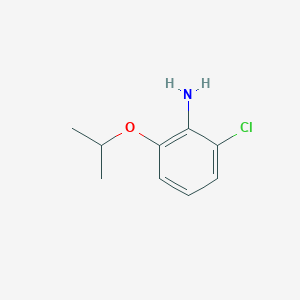
2-Chloro-6-(propan-2-yloxy)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-6-(propan-2-yloxy)aniline is an organic compound with the molecular formula C₉H₁₂ClNO It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by a chlorine atom and a propan-2-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(propan-2-yloxy)aniline typically involves the following steps:
Nitration of Chlorobenzene: Chlorobenzene is nitrated to form 2-chloronitrobenzene.
Reduction of Nitro Group: The nitro group in 2-chloronitrobenzene is reduced to form 2-chloroaniline.
Etherification: 2-Chloroaniline is then reacted with isopropyl alcohol in the presence of a base to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-(propan-2-yloxy)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different amines or other reduced forms.
Substitution: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium amide (NaNH₂) or thiols under basic conditions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Various amines or reduced forms.
Substitution: New derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
2-Chloro-6-(propan-2-yloxy)aniline has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-6-(propan-2-yloxy)aniline depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved can include inhibition or activation of specific enzymes, binding to receptors, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-(propan-2-yloxy)aniline: Similar structure but with the propan-2-yloxy group at a different position on the benzene ring.
2-Chloroaniline: Lacks the propan-2-yloxy group.
6-(Propan-2-yloxy)aniline: Lacks the chlorine atom.
Uniqueness
2-Chloro-6-(propan-2-yloxy)aniline is unique due to the specific positioning of the chlorine and propan-2-yloxy groups on the benzene ring, which can influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C9H12ClNO |
|---|---|
Molecular Weight |
185.65 g/mol |
IUPAC Name |
2-chloro-6-propan-2-yloxyaniline |
InChI |
InChI=1S/C9H12ClNO/c1-6(2)12-8-5-3-4-7(10)9(8)11/h3-6H,11H2,1-2H3 |
InChI Key |
HJPQRNDGMSVVRF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C(=CC=C1)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


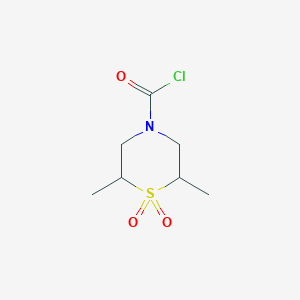
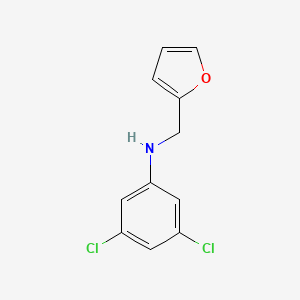

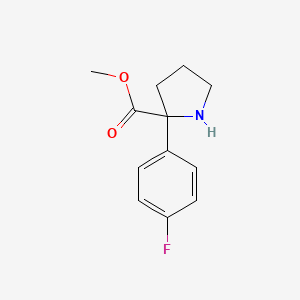
amine](/img/structure/B13271461.png)
![(R)-2-(Pyrrolidin-2-yl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B13271468.png)
amine](/img/structure/B13271471.png)
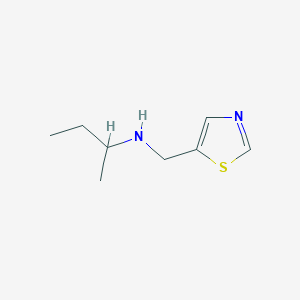
![1-[(2R)-1-(4-Methoxyphenyl)-2-pyrrolidinyl]methanamine](/img/structure/B13271478.png)
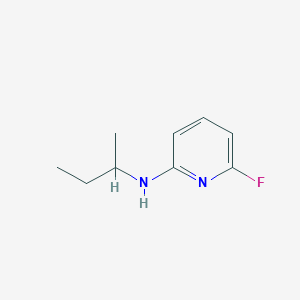
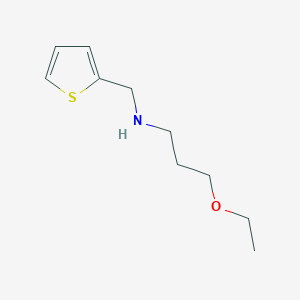

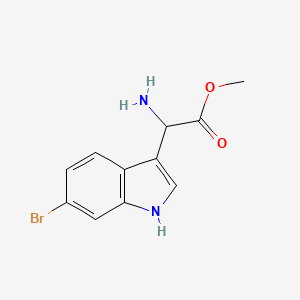
![N-[1-(3-methylthiophen-2-yl)ethyl]aniline](/img/structure/B13271513.png)
